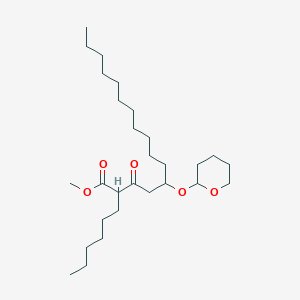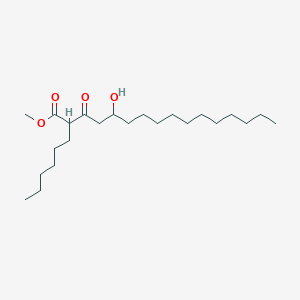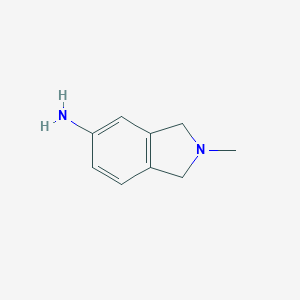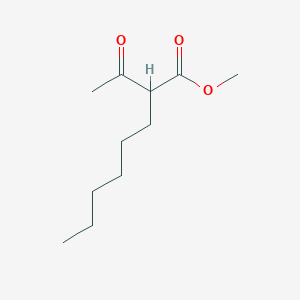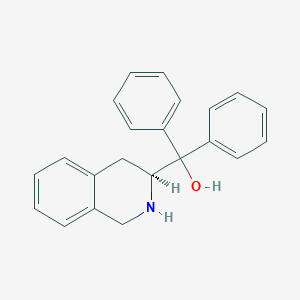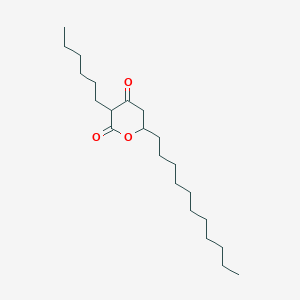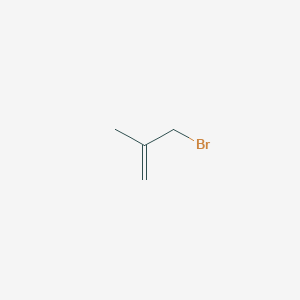
3-Bromo-2-méthylpropène
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-Bromo-2-methylpropene has several applications in scientific research:
Mécanisme D'action
Target of Action
3-Bromo-2-methylpropene, also known as Methallyl bromide or Methylallyl bromide , is primarily used in organic synthesis as a reagent . The primary targets of this compound are the reactants in the synthesis process, which can include a variety of organic compounds depending on the specific reaction .
Mode of Action
The mode of action of 3-Bromo-2-methylpropene involves its interaction with other reactants in a chemical reaction . For instance, it can be used in the synthesis of alkenyl imines . In this process, the bromine atom in the 3-Bromo-2-methylpropene molecule is typically replaced by another functional group, facilitating the formation of new chemical bonds .
Biochemical Pathways
Instead, it is used in laboratory settings to facilitate chemical reactions and synthesize new compounds .
Result of Action
The primary result of 3-Bromo-2-methylpropene’s action is the formation of new chemical compounds. For example, it can be used in the synthesis of alkenyl imines and in the formation of a 2-methylpropenyl (“methallyl”) complex . The specific molecular and cellular effects of these compounds would depend on their chemical structure and properties.
Analyse Biochimique
Biochemical Properties
3-Bromo-2-methylpropene plays a significant role in various biochemical reactions. It is known to interact with enzymes and proteins involved in amino acid synthesis. For instance, it is used in the synthesis of (S)-α-alkylcysteines through chiral phase transfer alkylation . This interaction involves the formation of a covalent bond between the bromine atom of 3-Bromo-2-methylpropene and the nucleophilic sites on the enzyme or protein, leading to the formation of a stable complex .
Cellular Effects
The effects of 3-Bromo-2-methylpropene on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can cause the massive deguanylation of guanine-based nucleosides and deadenylation of adenine-based nucleosides . These modifications can lead to significant changes in gene expression and cellular function, potentially disrupting normal cellular processes .
Molecular Mechanism
At the molecular level, 3-Bromo-2-methylpropene exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the compound can induce changes in gene expression by modifying nucleosides in DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-methylpropene can change over time. The compound is known to be light-sensitive and can degrade upon prolonged exposure to light . This degradation can lead to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methylpropene vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant toxicity . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3-Bromo-2-methylpropene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s overall impact on biological systems.
Transport and Distribution
Within cells and tissues, 3-Bromo-2-methylpropene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of 3-Bromo-2-methylpropene is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylpropene can be synthesized through several methods. One common method involves the reaction of 2-bromo-2-methylpropane with a strong base, such as sodium hydroxide, under reflux conditions . Another method involves the bromination of isobutene using bromine in the presence of a catalyst .
Industrial Production Methods: In industrial settings, 3-Bromo-2-methylpropene is typically produced by the bromination of isobutene. This process involves the addition of bromine to isobutene in a controlled environment to ensure high yield and purity . The reaction is usually carried out at elevated temperatures and may involve the use of solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-methylpropene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, such as hydrogen halides, to form different products.
Elimination Reactions: Under certain conditions, 3-Bromo-2-methylpropene can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Addition Reactions: Reagents such as hydrogen bromide or hydrogen chloride are used, often in the presence of a catalyst.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used under reflux conditions.
Major Products:
Substitution Reactions: Products include various substituted alkenes and alcohols.
Addition Reactions: Products include halogenated alkanes.
Elimination Reactions: Products include alkenes such as isobutene.
Comparaison Avec Des Composés Similaires
3-Chloro-2-methylpropene: Similar in structure but contains a chlorine atom instead of bromine.
Allyl bromide: Similar in reactivity but lacks the methyl group on the propene chain.
Crotyl bromide: Contains an additional carbon in the chain compared to 3-Bromo-2-methylpropene.
Uniqueness: 3-Bromo-2-methylpropene is unique due to its specific reactivity and the presence of both a bromine atom and a methyl group on the propene chain. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
3-bromo-2-methylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-4(2)3-5/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEGQJLHQSTGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326816 | |
| Record name | 3-Bromo-2-methylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-98-6 | |
| Record name | Methallyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



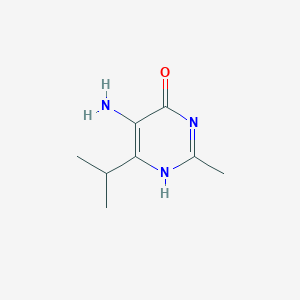
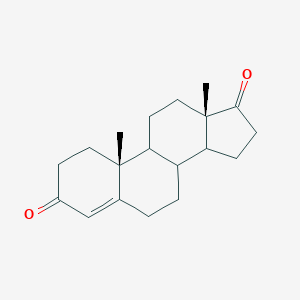
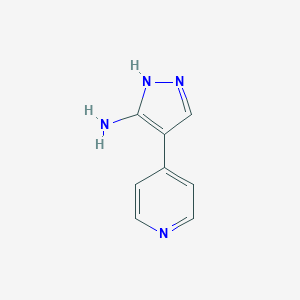

![2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid](/img/structure/B116813.png)
